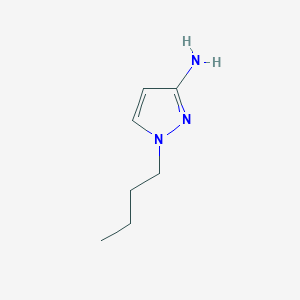

1-butyl-1H-pyrazol-3-amine

Overview

Description

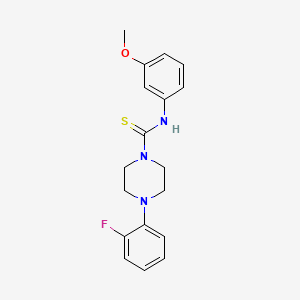

“1-butyl-1H-pyrazol-3-amine” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule. It comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The compound is related to 1H-pyrazol-3-amine, which has a molecular weight of 83.092 and a molecular formula of C3H5N3 .

Synthesis Analysis

Pyrazole derivatives are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, involves a solvent-free condensation/reduction reaction sequence .Chemical Reactions Analysis

Pyrazoles, including “1-butyl-1H-pyrazol-3-amine”, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in these applications .Scientific Research Applications

Catalytic Activity in Oxidation Reactions

Pyrazole-based ligands, such as 1-butyl-1H-pyrazol-3-amine, have been used to evaluate their catalytic properties in the oxidation reaction of catechol to o-quinone . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . These ligands provide one pyrazole sp 2 -nitrogen, one pyridine sp 2 -nitrogen, and one amine sp 3 -nitrogen, which were capable of coordinating to the metal .

Antileishmanial Activity

Pyrazole-bearing compounds, including 1-butyl-1H-pyrazol-3-amine, have shown potent antileishmanial activities . In a study, compound 13 displayed superior antipromastigote activity (IC 50 =\u20090.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 =\u20093.130) and amphotericin B deoxycholate (IC 50 =\u20090.047) .

Antimalarial Activity

The same study also evaluated the in vivo antimalarial activities of the synthesized pyrazole derivatives against Plasmodium berghei infected mice . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Cancer Treatment

Approximately 40 pan-CDK inhibitors are in diverse stages of research or different phases of clinical trials and are used for the treatment of various tumors, such as leukaemia, melanoma, or breast cancer . Pyrazole-based compounds, including 1-butyl-1H-pyrazol-3-amine, could potentially be used in these inhibitors.

Synthesis of Azapentalenes

Reports have made use of the respective amine via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes . This suggests that 1-butyl-1H-pyrazol-3-amine could potentially be used in the synthesis of azapentalenes.

Future Directions

Pyrazoles, including “1-butyl-1H-pyrazol-3-amine”, have a wide range of applications in various fields of science. Their popularity has increased since the early 1990s . Future research may focus on developing new synthetic techniques and exploring novel biological activities related to pyrazole derivatives .

Mechanism of Action

Target of Action

Pyrazole derivatives have been found to be versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They are often used as synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities .

Mode of Action

For instance, some pyrazole derivatives have been found to inhibit certain kinases, leading to changes in cell cycle progression .

Biochemical Pathways

For example, some pyrazole derivatives have been found to inhibit certain kinases, which play crucial roles in various cellular processes .

Result of Action

Pyrazole derivatives have been reported to exhibit a variety of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .

properties

IUPAC Name |

1-butylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-3-5-10-6-4-7(8)9-10/h4,6H,2-3,5H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPPDLZIROXCKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2806489.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2806491.png)

![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2806498.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5-(ethylsulfamoyl)-2-methylbenzoate](/img/structure/B2806499.png)

![N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2806502.png)

![6-Acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2806503.png)

![Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate](/img/structure/B2806507.png)

![rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B2806510.png)